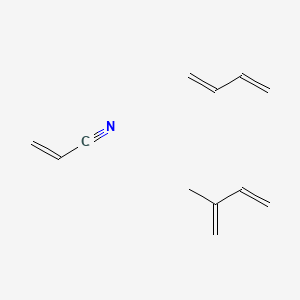
Buta-1,3-diene;2-methylbuta-1,3-diene;prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Buta-1,3-diene: , 2-methylbuta-1,3-diene , and prop-2-enenitrile are three distinct organic compounds with significant industrial and scientific applications.
Méthodes De Préparation
Buta-1,3-diene
Buta-1,3-diene can be synthesized through several methods. One common laboratory method involves the retro-Diels-Alder reaction of cyclohexene . Industrially, it is produced as a byproduct of ethylene production through steam cracking of hydrocarbons .
2-methylbuta-1,3-diene
2-methylbuta-1,3-diene is typically produced through the dehydrogenation of isopentane or the pyrolysis of methylpentene . Another method involves the dehydration of methylbutenol .
Prop-2-enenitrile
Prop-2-enenitrile is primarily produced through the ammoxidation of propylene. This process involves reacting propylene with ammonia and oxygen in the presence of a catalyst, such as bismuth phosphomolybdate, at high temperatures .
Analyse Des Réactions Chimiques
Buta-1,3-diene
Buta-1,3-diene undergoes various chemical reactions, including polymerization, oxidation, and cycloaddition. It reacts with hydrogen to form butane and with chlorine to form 1,2-dichlorobutane . It also participates in Diels-Alder reactions to form cyclohexene derivatives .
2-methylbuta-1,3-diene
2-methylbuta-1,3-diene can undergo ozonolysis, resulting in the formation of methanal and 2-oxopropanal . It also reacts with hydrogen bromide to form several isomeric products .
Prop-2-enenitrile
Prop-2-enenitrile undergoes polymerization to form polyacrylonitrile, which is used in the production of synthetic fibers . It also reacts with hydrogen to form propylene and ammonia .
Applications De Recherche Scientifique
Buta-1,3-diene
Buta-1,3-diene is extensively used in the production of synthetic rubber, such as styrene-butadiene rubber (SBR) and polybutadiene rubber (PBR) . It is also used in the synthesis of various chemicals through telomerization and carbonylation reactions .
2-methylbuta-1,3-diene
2-methylbuta-1,3-diene is a crucial monomer in the production of natural rubber. It is also used in the synthesis of various terpenes and other organic compounds .
Prop-2-enenitrile
Prop-2-enenitrile is used in the production of acrylic fibers, acrylonitrile-butadiene-styrene (ABS) plastics, and styrene-acrylonitrile (SAN) resins . It is also used in the synthesis of various pharmaceuticals and chemicals .
Mécanisme D'action
Buta-1,3-diene
Buta-1,3-diene exerts its effects primarily through polymerization and cycloaddition reactions. Its conjugated diene structure allows it to participate in various chemical transformations, leading to the formation of complex molecules .
2-methylbuta-1,3-diene
2-methylbuta-1,3-diene acts as a monomer in the polymerization process to form natural rubber. Its double bonds allow it to undergo various addition reactions, leading to the formation of long polymer chains .
Prop-2-enenitrile
Prop-2-enenitrile exerts its effects through polymerization and addition reactions. Its nitrile group allows it to participate in various chemical transformations, leading to the formation of complex molecules .
Comparaison Avec Des Composés Similaires
Buta-1,3-diene
Similar compounds include isoprene (2-methylbuta-1,3-diene) and chloroprene. Buta-1,3-diene is unique due to its extensive use in synthetic rubber production .
2-methylbuta-1,3-diene
Similar compounds include buta-1,3-diene and myrcene. 2-methylbuta-1,3-diene is unique due to its role as a monomer in natural rubber production .
Prop-2-enenitrile
Similar compounds include acrylamide and methacrylonitrile. Prop-2-enenitrile is unique due to its extensive use in the production of synthetic fibers and plastics .
Propriétés
Numéro CAS |
25135-90-4 |
|---|---|
Formule moléculaire |
C12H17N |
Poids moléculaire |
175.27 g/mol |
Nom IUPAC |
buta-1,3-diene;2-methylbuta-1,3-diene;prop-2-enenitrile |
InChI |
InChI=1S/C5H8.C4H6.C3H3N/c1-4-5(2)3;1-3-4-2;1-2-3-4/h4H,1-2H2,3H3;3-4H,1-2H2;2H,1H2 |
Clé InChI |
RWNQRLATPAGHIM-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C=C.C=CC=C.C=CC#N |
Numéros CAS associés |
25135-90-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


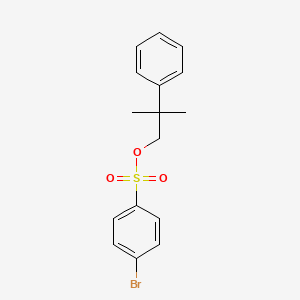
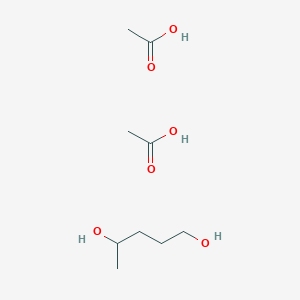
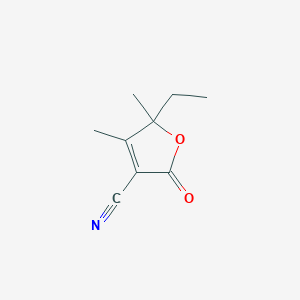
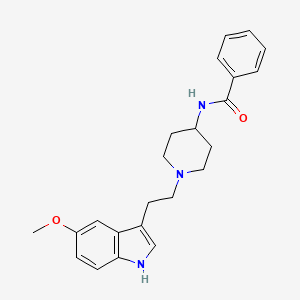
![N-[(4-chlorophenyl)methyl]-2-(2,5-dichlorophenoxy)acetamide](/img/structure/B14688375.png)
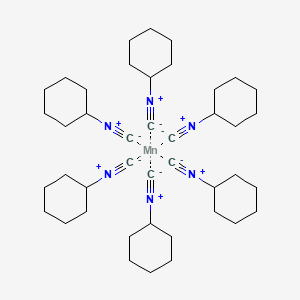
![4-{2-[3-Methyl-5-(pyridin-3-yl)-4H-pyrazol-4-ylidene]hydrazinyl}morpholine](/img/structure/B14688388.png)
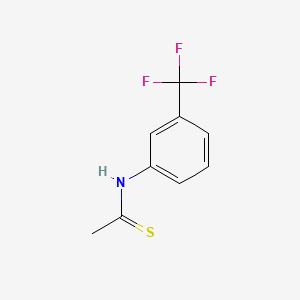
![Ethyl 4-[[3-[(2,6-diamino-5-nitropyrimidin-4-yl)amino]-2-oxopropyl]amino]benzoate](/img/structure/B14688397.png)
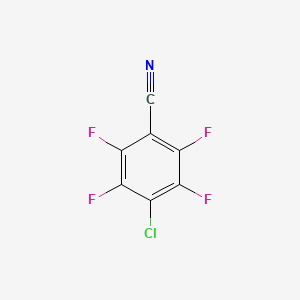
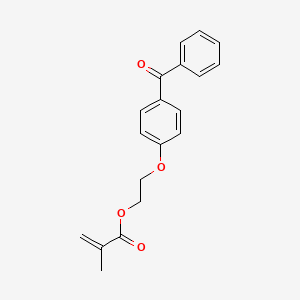
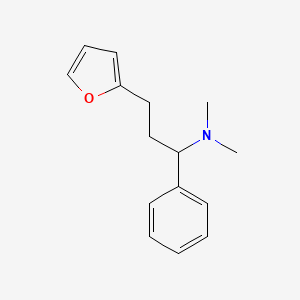
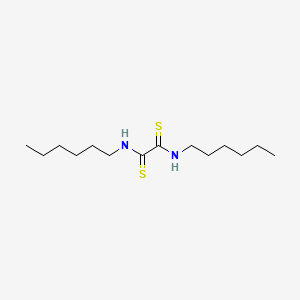
![Ethyl N-(2,4-dimethyl-8-bicyclo[4.2.0]octa-1,3,5-trienyl)carbamate](/img/structure/B14688448.png)
